molecular formula C22H21N5O2S2 B2473856 3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-09-6

3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

カタログ番号: B2473856
CAS番号: 847401-09-6
分子量: 451.56
InChIキー: GGPGXXAQIDVYHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a thioether-linked 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. A methyl group bridges the triazole to a benzo[d]thiazol-2(3H)-one moiety.

特性

IUPAC Name

3-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S2/c28-20(25-12-6-7-13-25)15-30-21-24-23-19(27(21)16-8-2-1-3-9-16)14-26-17-10-4-5-11-18(17)31-22(26)29/h1-5,8-11H,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPGXXAQIDVYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that integrates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The compound features several key functional groups:

  • Pyrrolidine moiety : Known for its role in various bioactive compounds.
  • Thiazole and triazole rings : Associated with diverse biological activities including antimicrobial and anticancer properties.

The molecular formula can be represented as follows:

C20H22N4O2S2C_{20}H_{22}N_4O_2S_2

Antimicrobial Activity

Research has indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The presence of the triazole ring in this compound is particularly noteworthy as it has been shown to enhance activity against a range of pathogens, including resistant strains of bacteria.

CompoundActivityReference
3-(4-Amino-5-methylthiazolyl)-1,2,4-triazoleAntibacterial
4-(5-(Thiazolyl)-1,3,4-OxadiazoleAntifungal

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)10.5 ± 1.2
MCF7 (Breast Cancer)8.3 ± 0.9

The proposed mechanism of action for the anticancer activity includes:

  • Inhibition of DNA synthesis : Compounds with triazole moieties often interfere with nucleic acid synthesis.
  • Induction of apoptosis : Certain derivatives promote programmed cell death in tumor cells.
  • Cell cycle arrest : Some studies suggest that these compounds can induce G0/G1 phase arrest in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives showed significant inhibition of tumor growth in vivo models, suggesting their potential as therapeutic agents against cancer .
  • Antimicrobial Study : Another investigation highlighted the effectiveness of thiazole-containing compounds against multi-drug resistant bacteria, showcasing their potential as novel antibiotics .

類似化合物との比較

Structural Analogues and Their Properties

Compound Name / ID Core Structure Key Substituents Bioactivity Highlights Physicochemical Properties
Target Compound 1,2,4-Triazole + Benzothiazol-2-one - 4-Phenyl
- 5-(2-oxo-2-(pyrrolidin-1-yl)ethylthio)
- Methyl-benzothiazol-2-one
Antimicrobial, antitumor (inferred) Not reported (synthesis pending)
1-(2-Oxo-2-phenyl-ethyl)-4-[(thiophen-2-yl-methylene)-amino]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-1,2,4-triazole-5-one (4a) 1,2,4-Triazole - Thiophen-2-ylmethylene-amino
- Thiophen-2-ylmethyl
Antimicrobial (broad-spectrum) MP: 172–174°C; Yield: 66%
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine - 2,4-Dimethylthiazole
- Fluorophenyl
Kinase inhibition (anticancer) MP: 252–255°C; Mass: 531.3 (M++1)
(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one - Chlorobenzyloxy
- Phenylpyrazole
Not reported Molecular weight: 629.19 g/mol

Key Structural and Functional Differences

Core Heterocycles: The target compound’s 1,2,4-triazole core contrasts with pyrazolo[3,4-d]pyrimidine () and thiazolidin-4-one ().

Substituent Effects :

  • The pyrrolidinyl group in the target compound introduces basicity, improving solubility in acidic environments compared to the neutral thiophene or furan groups in .
  • The benzo[d]thiazol-2-one moiety may confer enhanced metabolic stability over simpler thiophene or pyridine substituents due to its fused aromatic system .

Bioactivity Implications :

  • Compounds with thioether linkages (e.g., target compound and 4a–4c) exhibit improved oxidative stability compared to ethers or amines, which aligns with antimicrobial activity trends in .
  • Fluorinated analogues () show higher kinase inhibition potency, suggesting that halogenation in the target compound’s phenyl group could further optimize activity .

Research Findings and Gaps

  • Bioactivity Data : While the target compound’s structural relatives (e.g., 4a–4c) show antimicrobial and antitumor activity, direct assays for the target are lacking.
  • Solubility and ADME : The pyrrolidinyl group may enhance solubility, but the bulky benzothiazol-2-one could reduce bioavailability compared to smaller substituents in .

Q & A

Q. Methodological Approach :

  • Standardize assays using clinically relevant cell lines (e.g., NCI-60 panel) and validate purity via HPLC .
  • Compare data with structurally similar analogs (e.g., pyrazole-thiazolidinone hybrids) to identify structure-activity trends .

What strategies are effective for optimizing reaction yields in large-scale synthesis?

Advanced Question
Key strategies include:

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Catalyst screening : Test Pd/C or CuI for coupling steps.
  • Continuous flow reactors : Improve temperature control and scalability (yields up to 78% reported for analogous compounds) .

Q. Methodological Workflow :

Synthesize derivatives with targeted substitutions (e.g., -Cl, -OCH₃).

Evaluate cytotoxicity (MTT assay) and mechanism (flow cytometry for apoptosis).

Cross-validate with molecular docking to predict binding affinity for kinases .

What analytical techniques are critical for confirming the compound’s structural integrity?

Basic Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methylene bridge formation (δ 4.2–4.5 ppm) and triazole-thioether linkage.
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~520–530 m/z).
  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

How can researchers design experiments to probe the compound’s mechanism of action?

Advanced Question

Target identification : Perform kinome-wide profiling or thermal shift assays to identify binding proteins.

Pathway analysis : RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., PI3K/AKT).

In vivo validation : Use xenograft models with dose-response studies (10–50 mg/kg, oral administration) .

Contradiction Analysis : If conflicting kinase inhibition data arise, validate using recombinant enzyme assays under standardized ATP concentrations .

What are the stability challenges for this compound under physiological conditions?

Advanced Question
The compound may degrade via:

  • Hydrolysis : Susceptibility of the thioether linkage at acidic pH (e.g., gastric fluid).
  • Oxidation : Benzothiazole moiety prone to epoxidation in liver microsomes.

Q. Methodological Solutions :

  • Stability testing : Incubate in simulated gastric fluid (pH 1.2) and analyze degradation products via LC-MS.
  • Prodrug design : Mask the thioether with a cleavable ester group to enhance oral bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。